

Technical Guide: 3,5-Dichloro-3'-iodobenzophenone (CAS No. 951891-59-1)

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Compound of Interest

Compound Name: 3,5-Dichloro-3'-iodobenzophenone

Cat. No.: B1359011

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dichloro-3'-iodobenzophenone**, a halogenated aromatic ketone. Due to the limited availability of detailed experimental data for this specific compound in published literature, this document outlines its known properties, a proposed synthetic route based on established chemical principles, and a discussion of the potential biological activities of this class of molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzophenone derivatives.

Chemical and Physical Properties

3,5-Dichloro-3'-iodobenzophenone is a substituted benzophenone with the chemical formula $C_{13}H_7Cl_2IO$.^[1] The presence of both chloro and iodo substituents on the phenyl rings suggests potential for further chemical modification and diverse biological activities. The known quantitative data for this compound are summarized in the table below.

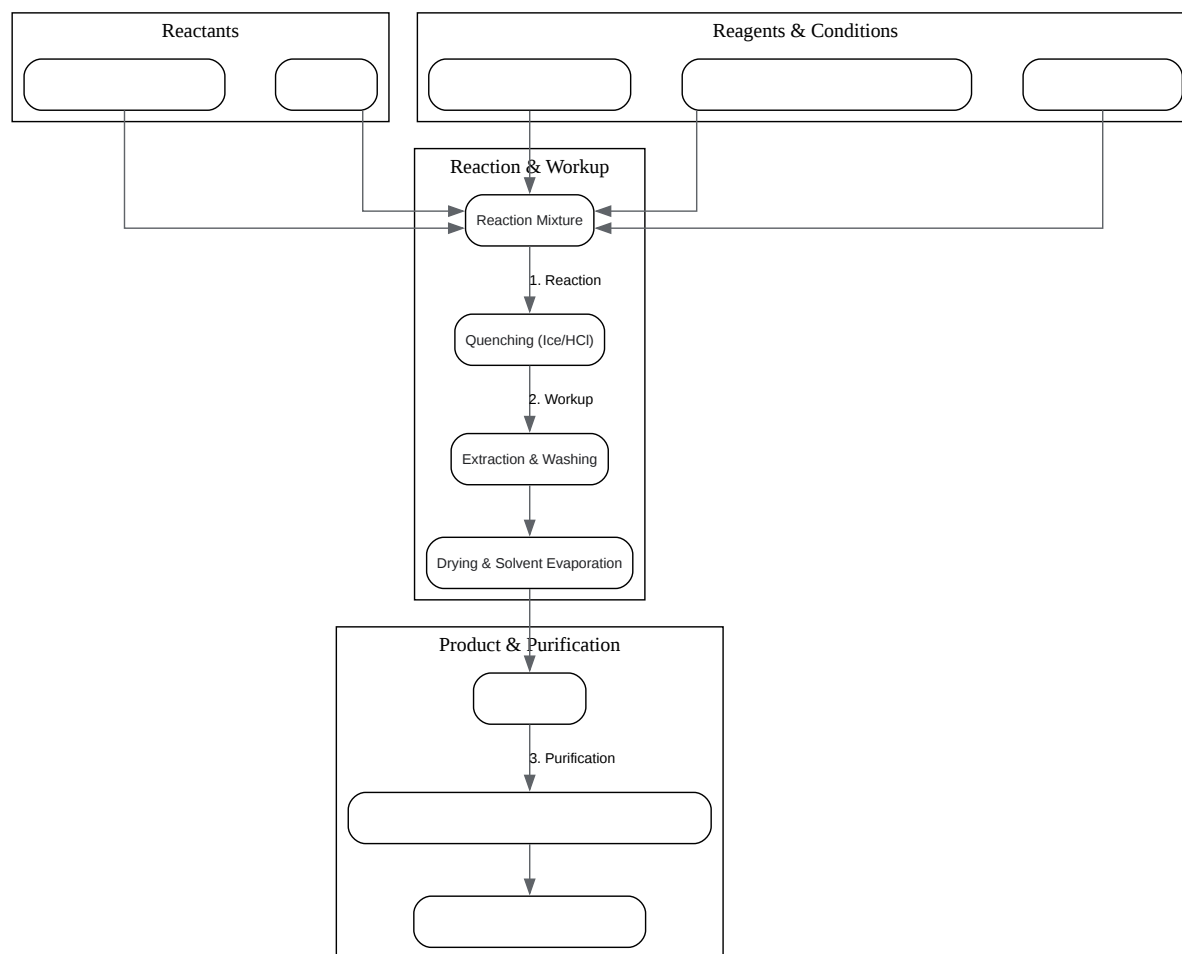
Property	Value	Reference
CAS Number	951891-59-1	[1]
Molecular Formula	C ₁₃ H ₇ Cl ₂ IO	[1]
Molecular Weight	377.0 g/mol	[1]
Predicted Boiling Point	451.8 ± 45.0 °C	[1]
Predicted Density	1.765 ± 0.06 g/cm ³	[1]

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of **3,5-Dichloro-3'-iodobenzophenone**, this would involve the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃).^{[2][3][4]}

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for **3,5-Dichloro-3'-iodobenzophenone**.



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Caption: Proposed synthesis workflow for **3,5-Dichloro-3'-iodobenzophenone**.

Detailed Experimental Protocol (Proposed)

Materials:

- 3,5-Dichlorobenzoyl chloride
- Iodobenzene
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Carbon Disulfide (CS_2) or Dichloromethane (CH_2Cl_2)
- Hydrochloric Acid (HCl)
- Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ice

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous carbon disulfide.
- **Addition of Acyl Chloride:** To the stirred suspension, add 3,5-dichlorobenzoyl chloride (1 equivalent) dissolved in a small amount of anhydrous carbon disulfide.
- **Addition of Iodobenzene:** Cool the mixture in an ice bath and add iodobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux if necessary, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

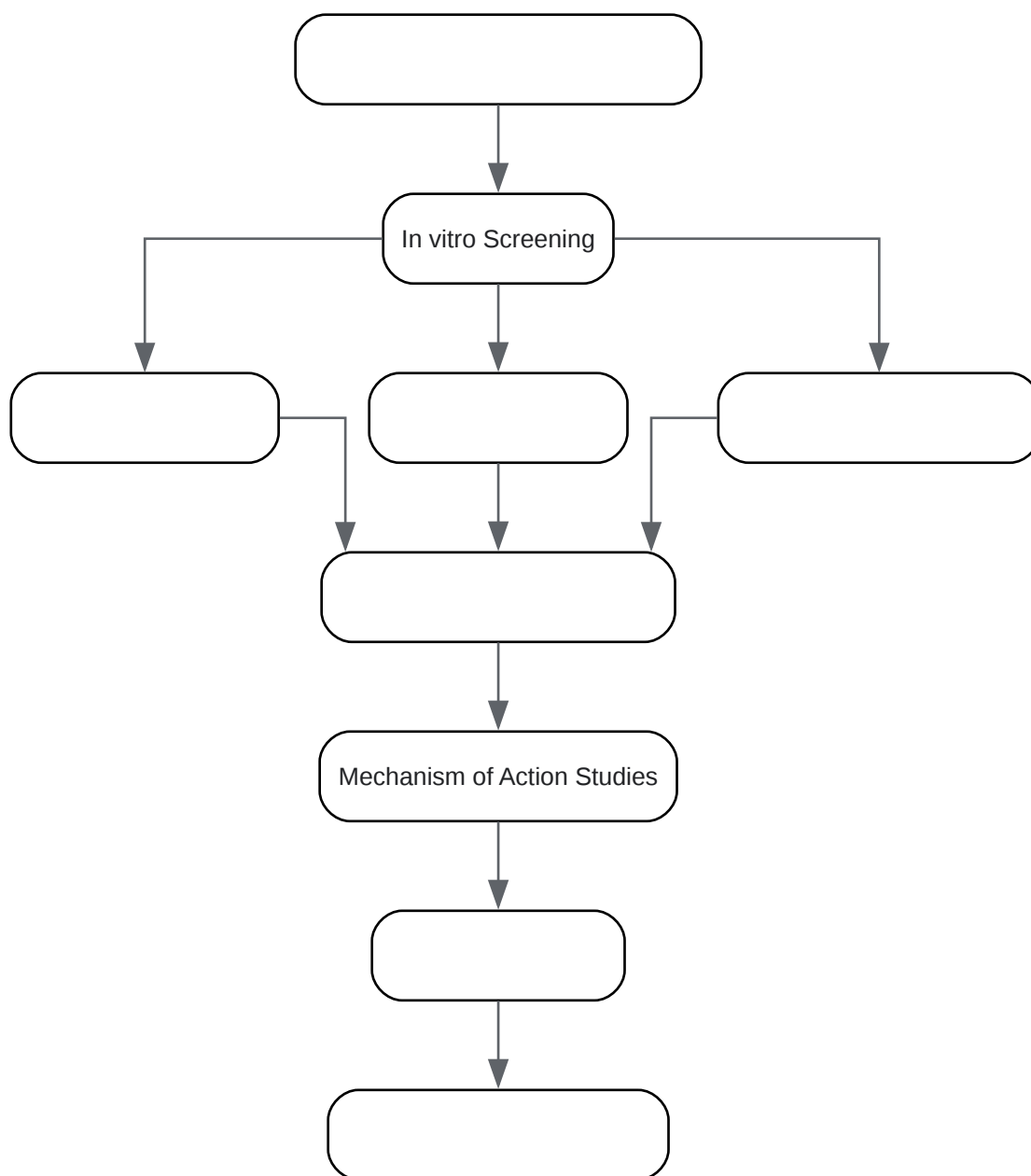
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **3,5-Dichloro-3'-iodobenzophenone** by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent may require optimization.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on **3,5-Dichloro-3'-iodobenzophenone** have been found in the reviewed literature, the benzophenone scaffold and the presence of halogen substituents are features of many biologically active molecules. Halogenated compounds, including benzophenone derivatives, have been reported to exhibit a range of antimicrobial activities.^[5]^[6]^[7]

The following diagram illustrates a logical relationship for investigating the potential biological activity of this compound.



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Caption: A logical workflow for the biological evaluation of **3,5-Dichloro-3'-iodobenzophenone**.

Given the precedent for antimicrobial activity in halogenated phenols and other related structures, initial screening of **3,5-Dichloro-3'-iodobenzophenone** against a panel of pathogenic bacteria and fungi would be a logical starting point for its biological evaluation.^[5] Should significant activity be identified, further studies to elucidate the mechanism of action and the specific cellular pathways affected would be warranted.

Conclusion

3,5-Dichloro-3'-iodobenzophenone is a readily synthesizable compound via established methods like Friedel-Crafts acylation. While specific experimental and biological data for this molecule are scarce, its structural features suggest it may be a valuable building block for the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial field. Further research is required to fully characterize this compound and explore its biological potential.

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